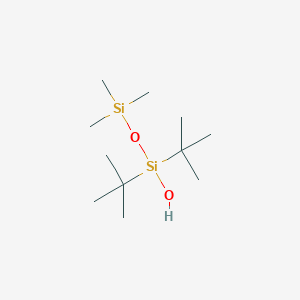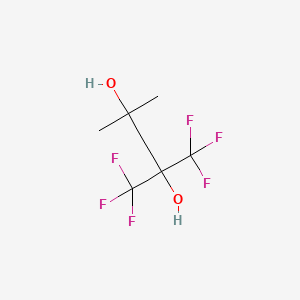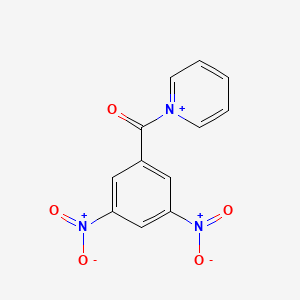![molecular formula C14H10F17NO2 B14342397 2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate CAS No. 93491-54-4](/img/structure/B14342397.png)
2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate is a fluorinated acrylate compound. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in coatings, adhesives, and surface treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate typically involves the reaction of heptadecafluorooctylamine with methyl acrylate. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, under controlled temperature and pressure conditions. The process can be summarized as follows:
Reactants: Heptadecafluorooctylamine and methyl acrylate.
Catalyst: Base (e.g., sodium hydroxide) or acid (e.g., sulfuric acid).
Reaction Conditions: Temperature range of 50-100°C, atmospheric pressure.
Procedure: The reactants are mixed in a suitable solvent, such as toluene or dichloromethane, and the catalyst is added. The reaction mixture is stirred and heated to the desired temperature for a specific duration, typically 4-6 hours. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same reactants and catalysts but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acrylate moiety, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature range of 0-50°C.
Reduction: Lithium aluminum hydride in dry ether, temperature range of 0-25°C.
Substitution: Amines or thiols in the presence of a base, temperature range of 25-80°C.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers, which are employed in coatings, adhesives, and sealants.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings to prevent bacterial adhesion and biofilm formation.
Industry: Utilized in the production of water-repellent and oil-repellent coatings for textiles, paper, and other materials.
Mecanismo De Acción
The mechanism of action of 2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate involves its interaction with various molecular targets and pathways:
Surface Modification: The compound forms a thin, hydrophobic layer on surfaces, reducing surface energy and preventing the adhesion of water, oils, and other contaminants.
Polymerization: As a monomer, it undergoes free radical polymerization to form high-performance polymers with unique properties, such as chemical resistance and thermal stability.
Biological Interactions: In biological systems, the compound can interact with cell membranes and proteins, potentially disrupting microbial cell walls and inhibiting bacterial growth.
Comparación Con Compuestos Similares
2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate can be compared with other fluorinated acrylates, such as:
- 2-[(Tridecafluorohexyl)(methyl)amino]ethyl prop-2-enoate
- 2-[(Pentadecafluoroheptyl)(methyl)amino]ethyl prop-2-enoate
- 2-[(Undecafluoropentyl)(methyl)amino]ethyl prop-2-enoate
Uniqueness
- Thermal Stability : this compound exhibits higher thermal stability compared to its shorter-chain analogs.
- Chemical Resistance : The longer fluorinated chain provides enhanced chemical resistance, making it suitable for more demanding applications.
- Surface Properties : It offers superior water and oil repellency due to the increased fluorine content.
These unique properties make this compound a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
93491-54-4 |
|---|---|
Fórmula molecular |
C14H10F17NO2 |
Peso molecular |
547.21 g/mol |
Nombre IUPAC |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(methyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C14H10F17NO2/c1-3-6(33)34-5-4-32(2)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h3H,1,4-5H2,2H3 |
Clave InChI |
ZEVGQZNTYAKDNY-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC(=O)C=C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



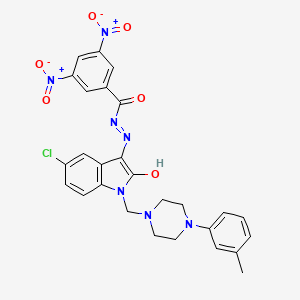

![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)

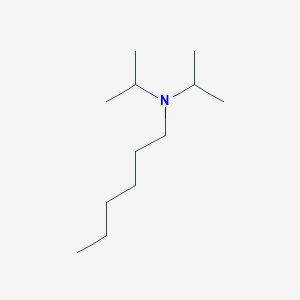

![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)

